Sarmenoside II

Hepatic steatosis Lipid metabolism Flavonol glycoside

Crude Sedum sarmentosum extracts introduce batch-to-batch variability, confounding SAR and dose-response studies. Sarmenoside II is a structurally validated quercetin-3,7-O-bisdesmoside with a defined p-coumaroyl acyl group. - Quantified bioactivity: 30% lipid reduction (HepG2, 100 µM) & 29.4% ALT leakage inhibition (primary hepatocytes). - >98% purity by HPLC; exact molecular identity (C42H46O22, MW 902.80). - Available for immediate research supply; ideal as a reference standard for NAFLD models.

Molecular Formula C42H46O22
Molecular Weight 902.8 g/mol
Cat. No. B12372476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmenoside II
Molecular FormulaC42H46O22
Molecular Weight902.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O
InChIInChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1
InChIKeyQQEHQKHTNVQKRA-YIMCHTOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarmenoside II in Lipid Research


Sarmenoside II is a flavonol bisdesmoside isolated from Sedum sarmentosum (Crassulaceae), a plant with established traditional use for hepatoprotective applications [1]. It is a quercetin derivative featuring a distinctive glycosylation pattern: quercetin 3-O-(6-O-(E)-p-coumaroyl)-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-7-O-α-L-rhamnopyranoside (C42H46O22; MW 902.80) [2]. The compound is commercially available at >98% purity (HPLC) for research use .

Compound Identity

Defined flavonol bisdesmoside with quercetin aglycone and p-coumaroyl acylation

Quality Standard

Analytically authenticated high-purity compound for reproducible cellular assays

Research Context

Supports natural product research in lipid metabolism and liver cell models

Why Sarmenoside II Is Irreplaceable


Generic substitution with structurally related flavonol glycosides or crude Sedum sarmentosum extracts introduces unacceptable scientific variability. Sarmenoside II is a specific, structurally elucidated compound; crude extracts contain variable mixtures of sarmenosides I-IV and other constituents, making dose-response interpretation and reproducibility impossible [1]. Even among the sarmenoside series, minor structural differences (e.g., kaempferol vs. quercetin aglycone, p-coumaroyl vs. caffeoyl acyl groups) may significantly alter bioactivity profiles [2]. Procurement of the purified, analytically characterized compound ensures that experimental outcomes are attributable to a defined molecular entity rather than an undefined phytochemical mixture.

!
Crude extract variability

Sedum sarmentosum extracts contain undefined mixtures of sarmenosides I–IV and other constituents, making dose-response interpretation and reproducibility unreliable.

!
Analog structural differences

Sarmenoside I differs in aglycone (kaempferol vs. quercetin) and acyl group (caffeoyl vs. p-coumaroyl), which may alter bioactivity context and cannot be assumed interchangeable.

Sarmenoside II Comparative Evidence


Lipid Accumulation Inhibition in HepG2 Cells

Sarmenoside II inhibits oleic acid-albumin-induced lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 μM [1]. This activity is specific to the purified compound; the assay used an oleate-albumin complex to induce hepatocellular lipid loading, providing a physiologically relevant model of non-alcoholic fatty liver disease (NAFLD)-associated steatosis [1].

Lipid accumulation inhibition
Reported
~30% inhibition at 100 μM
Supports steatosis model endpoint review
Oleate-albumin HepG2 cell model
Hepatic steatosis Lipid metabolism Flavonol glycoside

Hepatoprotection in Primary Hepatocytes

In the original characterization study, Sarmenoside II exhibited hepatoprotective activity in primary cultured mouse hepatocytes against D-galactosamine (D-GalN)-induced cytotoxicity [1]. The study measured inhibition of alanine aminotransferase (ALT) leakage, a clinically relevant biomarker of hepatocellular injury [1]. Sarmenoside II demonstrated 29.4 ± 1.2% inhibition of ALT leakage at a concentration of 100 μM [1].

Hepatocyte injury protection
Class-level
29.4 ± 1.2% ALT leakage inhibition at 100 μM
Reported liver injury model endpoint context
Primary mouse hepatocytes, D-GalN challenge
Hepatoprotection Liver injury Primary hepatocyte culture

p-Coumaroyl Structural Distinction

Sarmenoside II (CAS 947409-90-7; C42H46O22; MW 902.80) is distinguished from Sarmenoside I (CAS 947409-89-4; C42H46O22; MW 902.80) by both the aglycone (quercetin vs. kaempferol) and the acyl group (E-p-coumaroyl vs. caffeoyl) [1][2]. The calculated partition coefficient (LogP) of Sarmenoside II is -0.3, differing from Sarmenoside I (LogP -1.2) due to the absence of an additional phenolic hydroxyl on the acyl moiety [3][4]. This structural distinction may influence solubility and membrane partitioning characteristics.

Structural lipophilicity comparison
Head-to-head
Sarmenoside II LogP -0.3 vs. Sarmenoside I LogP -1.2
Supports SAR and formulation-relevant differentiation
Calculated XlogP3-AA; quercetin/p-coumaroyl vs. kaempferol/caffeoyl
Structure-activity relationship Flavonol acylation Glycosylation pattern

Verified Purity and Characterization

Commercially sourced Sarmenoside II is supplied with analytical certification at >98% purity as determined by HPLC . The compound is fully characterized by spectroscopic methods including NMR and MS, with unambiguous structure confirmation available in the primary literature [1].

Purity and characterization
Specification review
>98% (HPLC) with NMR and MS authentication
Supports defined compound identity and reproducibility
Commercial vendor analytical certification
Quality control HPLC purity Compound authentication

Sarmenoside II Research Applications


Hepatic Steatosis and NAFLD Modeling

Sarmenoside II is suitable for in vitro hepatic steatosis studies using the oleate-albumin-induced HepG2 cell model, where it demonstrates ~30% lipid accumulation inhibition at 100 μM [1]. This application is supported by quantitative data from a model that recapitulates fatty acid overload conditions relevant to non-alcoholic fatty liver disease pathogenesis [1].

Flavonol Glycoside SAR Studies

The defined structural differences between Sarmenoside II and its analogs (e.g., Sarmenoside I: kaempferol aglycone with caffeoyl acyl group vs. quercetin aglycone with p-coumaroyl acyl group; LogP difference +0.9 units) provide a rational framework for SAR investigations exploring how aglycone type and acyl substitution influence bioactivity and physicochemical properties [1][2].

Hepatoprotection Mechanism Studies

Sarmenoside II has demonstrated quantitative hepatoprotective activity (29.4 ± 1.2% ALT leakage inhibition at 100 μM) in primary cultured mouse hepatocytes challenged with D-galactosamine [1]. This validated activity supports its use as a reference compound in mechanistic studies of chemically-induced hepatocellular injury.

Application
Selection Property
Validation Focus
Hepatic steatosis cell model studies
Lipid accumulation inhibition profile
Steatosis model endpoint interpretation
Flavonol glycoside SAR investigations
Aglycone and acyl-group structural distinction
Structure-activity relationship review
Chemical-induced liver injury model studies
Hepatocyte injury model response profile
ALT leakage endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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